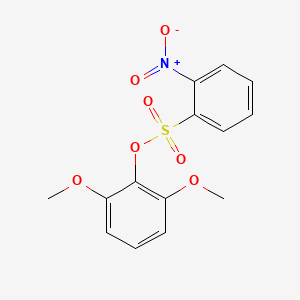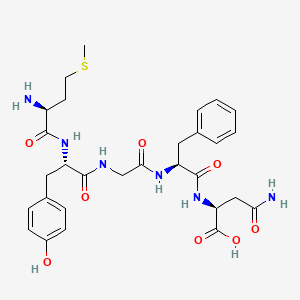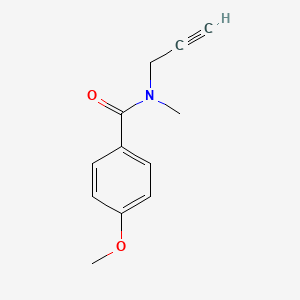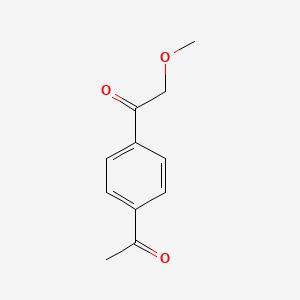
1-(4-Acetylphenyl)-2-methoxyethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Acetylphenyl)-2-methoxyethan-1-one is an organic compound characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a methoxyethanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Acetylphenyl)-2-methoxyethan-1-one typically involves the reaction of 4-acetylphenyl derivatives with methoxyethanone under controlled conditions. One common method is the Michael addition reaction, where aromatic alcohols react with 4-acetylphenyl-pyrrole-2,5-diones to form the desired product . This reaction is often carried out in the presence of a base such as pyridine or triethylamine in solvents like ethanol or dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Acetylphenyl)-2-methoxyethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
1-(4-Acetylphenyl)-2-methoxyethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The exact mechanism of action of 1-(4-Acetylphenyl)-2-methoxyethan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The molecular targets and pathways involved can vary, but often include inhibition of specific enzymes or modulation of signaling pathways.
Comparaison Avec Des Composés Similaires
1-(4-Acetylphenyl)imidazole: Known for its enzyme inhibition properties.
1-(4-Acetylphenyl)-3-aryloxypyrrolidine-2,5-diones: Synthesized via Michael addition reactions and used in various chemical applications.
Uniqueness: 1-(4-Acetylphenyl)-2-methoxyethan-1-one is unique due to its specific structural features, which confer distinct reactivity and potential applications. Its combination of an acetylphenyl group with a methoxyethanone moiety allows for versatile chemical modifications and diverse biological activities.
Propriétés
Numéro CAS |
192225-37-9 |
|---|---|
Formule moléculaire |
C11H12O3 |
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
1-(4-acetylphenyl)-2-methoxyethanone |
InChI |
InChI=1S/C11H12O3/c1-8(12)9-3-5-10(6-4-9)11(13)7-14-2/h3-6H,7H2,1-2H3 |
Clé InChI |
MNESCEZBOVODHF-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=C(C=C1)C(=O)COC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



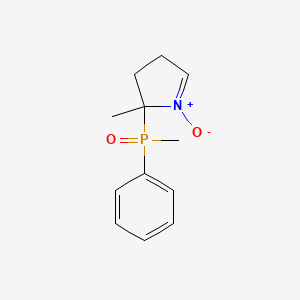
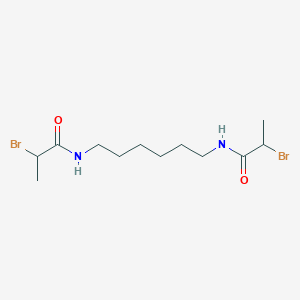
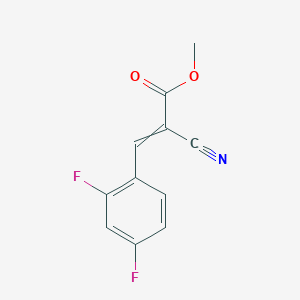
![9-Oxa-2,8-diazatricyclo[4.2.1.0~2,5~]nonane](/img/structure/B12567152.png)

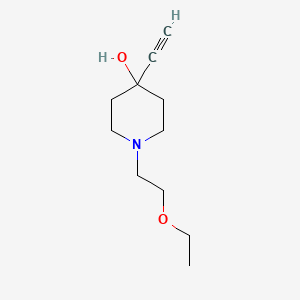

![Acetonitrile,(2,3,5,6-tetrahydro-7H-indeno[5,6-B]furan-7-ylidene)-](/img/structure/B12567182.png)
